molecular formula C16H13NO4 B14341127 2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- CAS No. 103929-57-3

2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl-

Cat. No.: B14341127
CAS No.: 103929-57-3
M. Wt: 283.28 g/mol
InChI Key: JPSSFAGYAIPKEI-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- is a complex organic compound belonging to the quinolinedione family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of hydroxy, methoxy, and phenyl groups in its structure suggests that it might exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- typically involves multi-step organic reactions. Common starting materials might include substituted anilines and appropriate quinoline derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of quinolinedione to quinoline.

    Substitution: Replacement of methoxy or phenyl groups with other functional groups.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce a variety of functionalized quinolinediones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The presence of hydroxy and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Quinolinedione: Lacks the hydroxy, methoxy, and phenyl groups.

    3-Hydroxy-7-methoxy-2,4(1H,3H)-quinolinedione: Similar structure but without the phenyl group.

    3-Phenyl-2,4(1H,3H)-quinolinedione: Lacks the hydroxy and methoxy groups.

Uniqueness

The unique combination of hydroxy, methoxy, and phenyl groups in 2,4(1H,3H)-Quinolinedione, 3-hydroxy-7-methoxy-3-phenyl- might confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

103929-57-3

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

3-hydroxy-7-methoxy-3-phenyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C16H13NO4/c1-21-11-7-8-12-13(9-11)17-15(19)16(20,14(12)18)10-5-3-2-4-6-10/h2-9,20H,1H3,(H,17,19)

InChI Key

JPSSFAGYAIPKEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(C(=O)N2)(C3=CC=CC=C3)O

Origin of Product

United States

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